WAY-151693 NMR-Derived Binding Mode Provides Distinct Structural Differentiation from RS-130830 and CGS-27023A
The high-resolution NMR solution structure of the MMP-13 catalytic domain complexed with WAY-151693 reveals that the inhibitor is anchored by a total of 52 experimentally derived distance restraints, defining its precise binding conformation [1]. In contrast, the same study notes that the binding motif of WAY-151693 is similar to but distinct from that of RS-130830 (an X-ray structure) and CGS-27023A (an NMR structure with MMP-1), underscoring unique ligand-protein interaction geometries [1]. This level of structural resolution is not available for many alternative MMP-13 inhibitors in public repositories, making WAY-151693 a uniquely characterized tool for structure-based studies [1][2].
| Evidence Dimension | Number of NMR-derived distance restraints defining ligand binding conformation in MMP-13 active site |
|---|---|
| Target Compound Data | 52 distance restraints for WAY-151693 |
| Comparator Or Baseline | CGS-27023A in MMP-1 NMR structure (no equivalent data reported for MMP-13); RS-130830 in MMP-13 X-ray structure (restraint count not directly comparable due to methodology differences) |
| Quantified Difference | 52 experimentally determined intramolecular distance restraints unique to WAY-151693 in MMP-13 |
| Conditions | Multidimensional heteronuclear NMR; MMP-13 catalytic fragment (residues 7-164); 30 calculated structures |
Why This Matters
A well-defined, high-resolution binding pose with extensive experimental restraints enables accurate molecular docking, virtual screening validation, and rational design of selective MMP-13 inhibitors, providing procurement justification for structural biology applications.
- [1] Moy FJ, Chanda PK, Chen JM, Cosmi S, Edris W, Levin JI, Powers R. High-resolution solution structure of the catalytic fragment of human collagenase-3 (MMP-13) complexed with a hydroxamic acid inhibitor. J Mol Biol. 2000;302(3):671-689. View Source
- [2] RCSB PDB. 1FLS: SOLUTION STRUCTURE OF THE CATALYTIC FRAGMENT OF HUMAN COLLAGENASE-3 (MMP-13) COMPLEXED WITH A HYDROXAMIC ACID INHIBITOR. View Source
